N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide
CAS No.: 651748-37-7
Cat. No.: VC16822497
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651748-37-7 |
|---|---|
| Molecular Formula | C14H23N3O |
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | N-(4-aminophenyl)-5-(dimethylamino)-N-methylpentanamide |
| Standard InChI | InChI=1S/C14H23N3O/c1-16(2)11-5-4-6-14(18)17(3)13-9-7-12(15)8-10-13/h7-10H,4-6,11,15H2,1-3H3 |
| Standard InChI Key | WVLGLCDJANXERT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCCC(=O)N(C)C1=CC=C(C=C1)N |
Introduction
Chemical Identification and Structural Properties
Molecular Formula and Key Descriptors
The molecular formula of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide is C₁₅H₂₄N₄O, with a molecular weight of 276.38 g/mol. Key structural features include:
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Pentanamide backbone: A five-carbon chain terminating in an amide group.
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N-methyl substitution: A methyl group attached to the amide nitrogen, reducing hydrogen-bonding capacity.
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5-(dimethylamino) group: A tertiary amine at the fifth carbon, contributing to basicity and solubility.
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4-aminophenyl ring: An aromatic amine para-substituted on the phenyl group, enabling π-π interactions and hydrogen bonding.
Table 1: Physicochemical Properties of N-(4-Aminophenyl)-5-(dimethylamino)-N-methylpentanamide
These properties suggest moderate lipophilicity, aligning with bioavailability profiles of orally administered drugs .
Synthesis and Structural Optimization
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous compounds are synthesized via multi-step organic reactions. A plausible route involves:
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Formation of the pentanamide backbone: Condensation of pentanoic acid derivatives with 4-nitroaniline, followed by reduction to 4-aminophenylpentanamide .
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N-methylation: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group .
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Introduction of dimethylamino group: Nucleophilic substitution at the fifth carbon using dimethylamine under Mitsunobu conditions .
Key Reaction Steps:
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) , with structural confirmation via:
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¹H-NMR: Peaks at δ 2.2–2.4 ppm (dimethylamino protons), δ 6.5–7.2 ppm (aromatic protons).
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MS (ESI): Molecular ion peak at m/z 277 [M+H]⁺.
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